Dithiothreitol tetraacetate
Overview
Description
Dithiothreitol tetraacetate is a chemically modified form of dithiothreitol, a well-known reducing agent. This compound is designed to be more chemically stable and less toxic compared to its parent compound, dithiothreitol . This compound is used in various scientific applications due to its ability to rapidly generate fully deacetylated dithiothreitol in vivo, which helps in reducing oxidative stress and protecting against cellular damage .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dithiothreitol tetraacetate is synthesized by acetylating dithiothreitol. The process involves reacting dithiothreitol with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Reduction: this compound undergoes reduction reactions, where it is converted back to dithiothreitol. This reaction is facilitated by the presence of reducing agents.
Common Reagents and Conditions:
Reducing Agents: Common reducing agents used in reactions with this compound include sodium borohydride and lithium aluminum hydride.
Hydrolysis Conditions: Hydrolysis typically occurs under physiological conditions, such as in the presence of water and enzymes.
Major Products:
Scientific Research Applications
Dithiothreitol tetraacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent in various chemical reactions, particularly in the synthesis and stabilization of thiol-containing compounds.
Mechanism of Action
Dithiothreitol tetraacetate exerts its effects through the rapid hydrolysis to dithiothreitol in vivo. Dithiothreitol then acts as a reducing agent, protecting cells from oxidative damage by reducing disulfide bonds in proteins and other biomolecules . This reduction process helps maintain the redox balance within cells and prevents oxidative stress-induced cellular damage.
Comparison with Similar Compounds
Dithiothreitol: The parent compound, known for its reducing properties but less stable and more toxic compared to dithiothreitol tetraacetate.
Dithioerythritol: An epimer of dithiothreitol, also used as a reducing agent but with different stereochemistry.
Uniqueness: this compound is unique due to its enhanced chemical stability and reduced toxicity compared to dithiothreitol. This makes it more suitable for in vivo applications where stability and safety are crucial .
Properties
IUPAC Name |
[(2S,3R)-3-acetyloxy-1,4-bis(acetylsulfanyl)butan-2-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O6S2/c1-7(13)17-11(5-19-9(3)15)12(18-8(2)14)6-20-10(4)16/h11-12H,5-6H2,1-4H3/t11-,12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXMKKSKBGKALJ-TXEJJXNPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CSC(=O)C)C(CSC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H](CSC(=O)C)[C@H](CSC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37180-63-5 | |
Record name | Dithiothreitol tetraacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037180635 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S,3S)-1,4-bis(acetylsulfanyl)-2-methylbutane-2,3-diyl diacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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